Methyl 2-(3-cyano-4-nitrophenyl)-2-(2-methoxyphenyl)acetate
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Overview
Description
Methyl 2-(3-cyano-4-nitrophenyl)-2-(2-methoxyphenyl)acetate is an organic compound that belongs to the class of esters. Esters are commonly used in various chemical industries due to their diverse chemical properties and applications. This compound is characterized by the presence of a cyano group, a nitro group, and a methoxyphenyl group, which contribute to its unique chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-cyano-4-nitrophenyl)-2-(2-methoxyphenyl)acetate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions may include:
Temperature: Typically around 60-80°C
Catalyst: Sulfuric acid or hydrochloric acid
Solvent: Methanol or other suitable organic solvents
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-cyano-4-nitrophenyl)-2-(2-methoxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The cyano group can be reduced to an amine using reagents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products
Amino derivatives: Formed by the reduction of the nitro group
Amine derivatives: Formed by the reduction of the cyano group
Substituted esters: Formed by nucleophilic substitution of the methoxy group
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(3-cyano-4-nitrophenyl)-2-(2-methoxyphenyl)acetate depends on its specific interactions with molecular targets. The presence of functional groups like cyano, nitro, and methoxyphenyl can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-cyano-4-nitrophenyl)acetate
- Methyl 2-(2-methoxyphenyl)acetate
- Methyl 2-(3-nitrophenyl)-2-(2-methoxyphenyl)acetate
Uniqueness
Methyl 2-(3-cyano-4-nitrophenyl)-2-(2-methoxyphenyl)acetate is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both cyano and nitro groups can enhance its potential for diverse chemical transformations and applications.
Properties
Molecular Formula |
C17H14N2O5 |
---|---|
Molecular Weight |
326.30 g/mol |
IUPAC Name |
methyl 2-(3-cyano-4-nitrophenyl)-2-(2-methoxyphenyl)acetate |
InChI |
InChI=1S/C17H14N2O5/c1-23-15-6-4-3-5-13(15)16(17(20)24-2)11-7-8-14(19(21)22)12(9-11)10-18/h3-9,16H,1-2H3 |
InChI Key |
AVNYOSZMFNMQQA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(C2=CC(=C(C=C2)[N+](=O)[O-])C#N)C(=O)OC |
Origin of Product |
United States |
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